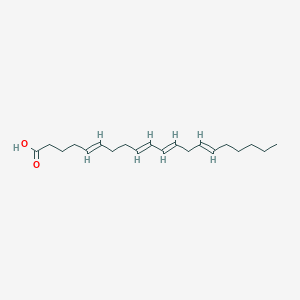

Icosa-5,9,11,14-tetraenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Icosa-5,9,11,14-tetraenoic acid is any icosatetraenoic acid with the double bonds at positions 5, 9, 11 and 14.

Scientific Research Applications

Biological Functions and Metabolism

Icosa-5,9,11,14-tetraenoic acid is primarily known for its role as a precursor in the biosynthesis of eicosanoids, which are signaling molecules that exert various physiological effects. These include:

- Prostaglandins : Involved in the regulation of inflammation and immune responses.

- Thromboxanes : Play a role in platelet aggregation and vasoconstriction.

- Leukotrienes : Important mediators in allergic responses and asthma.

The conversion of this fatty acid into eicosanoids underscores its importance in maintaining homeostasis and responding to pathological conditions .

Cardiovascular Health

Research has shown that eicosatetraenoic acid may have protective effects against cardiovascular diseases. Its anti-inflammatory properties can help reduce the risk of atherosclerosis and thrombosis. A study indicated that diets rich in omega-6 fatty acids like eicosatetraenoic acid could lower blood cholesterol levels and improve endothelial function .

Neurological Applications

Eicosatetraenoic acid is also significant in neurological health. It is found in high concentrations in the brain and is involved in neuroinflammatory processes. Studies suggest that it may play a role in neuroprotection and could be beneficial in conditions such as Alzheimer's disease and multiple sclerosis by modulating inflammatory pathways .

Cancer Research

The role of eicosatetraenoic acid in cancer biology has garnered attention. It has been observed that this fatty acid can influence tumor growth and metastasis through its metabolic derivatives. Some studies indicate that certain eicosanoid metabolites derived from eicosatetraenoic acid may promote apoptosis in cancer cells while inhibiting angiogenesis .

Dietary Sources and Supplementation

Eicosatetraenoic acid is predominantly obtained from dietary sources such as fish oils, which are rich in omega-6 fatty acids. Supplementation with this compound has been explored for its potential benefits in improving overall health, particularly for inflammatory conditions like rheumatoid arthritis and psoriasis .

Case Study 1: Cardiovascular Benefits

A clinical trial involving participants with high cholesterol levels showed that supplementation with fish oil containing eicosatetraenoic acid led to significant reductions in LDL cholesterol and triglycerides over a 12-week period. The study concluded that regular intake of eicosatetraenoic acid can contribute to cardiovascular health by improving lipid profiles .

Case Study 2: Neuroprotective Effects

In a cohort study on patients with multiple sclerosis, those who supplemented with eicosatetraenoic acid reported fewer relapses and improved quality of life metrics compared to those who did not supplement. This suggests a potential therapeutic role for this fatty acid in managing neurological disorders .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Biological Functions | Precursor for eicosanoids (prostaglandins, thromboxanes, leukotrienes) | Essential for inflammation regulation |

| Cardiovascular Health | Reduces risk factors for heart disease | Lowers cholesterol; improves endothelial function |

| Neurological Applications | Neuroprotection; modulation of inflammatory processes | Potential benefits in Alzheimer's and multiple sclerosis |

| Cancer Research | Influences tumor growth; apoptosis promotion | Eicosanoid metabolites may inhibit angiogenesis |

| Dietary Sources | Found in fish oils; dietary supplementation | Supports overall health; beneficial for inflammatory conditions |

Q & A

Basic Research Questions

Q. What is the structural configuration of Icosa-5,9,11,14-tetraenoic acid, and how does it influence its biochemical reactivity?

- Answer : The compound features four cis-configured double bonds at positions 5, 9, 11, and 14, with a molecular formula of C₂₀H₃₂O₂ and an average mass of ~304.47 g/mol . The spatial arrangement of these double bonds increases membrane fluidity and determines its role as a substrate for lipoxygenases and cyclooxygenases. For example, derivatives like 8(S)-hydroxythis compound (8-HETE) retain stereochemical specificity in signaling pathways . Structural analysis typically employs NMR and mass spectrometry (e.g., m/z 320.2351 for hydroxylated derivatives) to confirm double-bond positions and stereochemistry .

Q. How can researchers synthesize and purify this compound for experimental use?

- Answer : While direct synthesis protocols are not explicitly detailed in the evidence, related polyunsaturated fatty acids (PUFAs) like arachidonic acid (C20:4, ω-6) are synthesized via enzymatic elongation/desaturation of linoleic acid or through chemical methods like partial hydrogenation of acetylenic intermediates. Purification often involves reverse-phase HPLC or thin-layer chromatography, with purity confirmed via GC-MS . For derivatives like 8-HETE, enzymatic oxidation by lipoxygenases (e.g., 15-lipoxygenase mutants) can be employed .

Q. What analytical techniques are recommended for detecting this compound and its metabolites in biological samples?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, leveraging exact mass values (e.g., 320.2351 for 8-HETE) and fragmentation patterns for identification . Immunoassays (ELISA) are used for quantifying specific eicosanoids, though cross-reactivity risks require validation with synthetic standards . For structural confirmation, nuclear Overhauser effect (NOE) NMR experiments resolve double-bond geometries .

Advanced Research Questions

Q. How do enzymatic modifications of this compound contribute to its role in inflammatory signaling?

- Answer : The compound serves as a precursor for pro-inflammatory mediators like 8(S)-hydroperoxyethis compound (8-HPETE), generated via 15-lipoxygenase activity. Mutagenesis studies (e.g., F359W/A424I/N425M/A603I mutants) demonstrate that minor alterations in enzyme active sites can shift product specificity (e.g., 15S vs. 8S derivatives) . These metabolites bind G-protein-coupled receptors (e.g., BLT2) to modulate leukocyte migration and vascular permeability .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

- Answer : Discrepancies often arise from stereochemical variations (e.g., 8S vs. 8R-HETE) or tissue-specific enzyme expression. To address this:

- Use enantiomerically pure standards (e.g., (5Z,8S,9E,11Z,14Z)-8-HETE) for activity assays .

- Employ genetic knockout models (e.g., lipoxygenase-null mice) to isolate pathways .

- Perform dose-response analyses to distinguish receptor-mediated vs. non-specific effects .

Q. How can researchers model the mitochondrial transport dynamics of this compound derivatives?

- Answer : Acylcarnitine conjugates (e.g., (5Z,8S,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoylcarnitine) are critical for mitochondrial β-oxidation. Stable isotope tracing (e.g., ¹³C-labeled substrates) combined with flux analysis quantifies transport efficiency . Computational docking studies predict interactions with carnitine palmitoyltransferase (CPT) isoforms, validated via competitive inhibition assays .

Q. Methodological Considerations

- Data Validation : Cross-reference mass spectra with databases like HMDB or LipidMAPS (e.g., LMFA03060006 for 8-HETE) to avoid misidentification .

- Stereochemical Control : Use chiral chromatography or enzymatic synthesis to ensure stereoisomeric purity, as biological activity is highly configuration-dependent .

- Ethical Reporting : Disclose isomer-specific effects and avoid overgeneralizing findings (e.g., "this compound derivatives" vs. "8(S)-HETE") .

Properties

Molecular Formula |

C20H32O2 |

|---|---|

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(5E,9E,11E,14E)-icosa-5,9,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-12,15-16H,2-5,8,13-14,17-19H2,1H3,(H,21,22)/b7-6+,10-9+,12-11+,16-15+ |

InChI Key |

AIFURHAYMCAHOM-JYMQAYGPSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C=C/CC/C=C/CCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CC=CCCC=CCCCC(=O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.